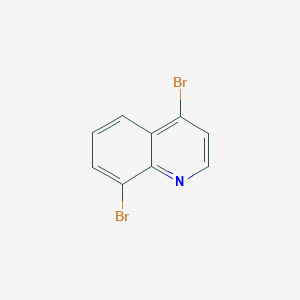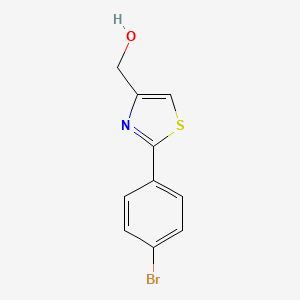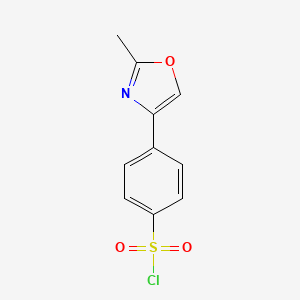
4-(2-Methyl-1,3-oxazol-4-yl)benzolsulfonylchlorid
Übersicht
Beschreibung
4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H8ClNO3S It is a sulfonyl chloride derivative that features an oxazole ring substituted with a methyl group at the 2-position and a benzenesulfonyl chloride moiety at the 4-position
Wissenschaftliche Forschungsanwendungen
4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride has several scientific research applications, including:
Biochemische Analyse
Biochemical Properties
4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride plays a crucial role in various biochemical reactions. It is known to interact with a range of enzymes and proteins, primarily through its sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on biomolecules. This compound has been shown to inhibit certain enzymes by modifying their active sites, thereby altering their catalytic activity. For instance, it can interact with serine proteases, leading to the formation of stable sulfonamide bonds that inhibit enzyme function. Additionally, 4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride can react with amino groups on proteins, leading to the formation of sulfonamide linkages that can alter protein structure and function .
Cellular Effects
The effects of 4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride on cellular processes are diverse. This compound can influence cell signaling pathways by modifying key signaling proteins, thereby affecting downstream signaling events. For example, it can inhibit kinases by covalently modifying their active sites, leading to altered phosphorylation states of various substrates. This, in turn, can impact gene expression and cellular metabolism. Additionally, 4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride has been observed to induce apoptosis in certain cell types by disrupting mitochondrial function and triggering the release of pro-apoptotic factors .
Molecular Mechanism
At the molecular level, 4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites such as amino, hydroxyl, and thiol groups on proteins and enzymes. This modification can lead to enzyme inhibition by blocking the active site or altering the enzyme’s conformation. Additionally, the oxazole ring can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which can further influence the compound’s binding affinity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride can change over time due to its stability and degradation properties. This compound is generally stable under dry conditions but can hydrolyze in the presence of moisture, leading to the formation of sulfonic acids and other degradation products. Long-term studies have shown that the compound’s activity can diminish over time due to hydrolysis, which can affect its efficacy in biochemical assays. Additionally, prolonged exposure to light and heat can accelerate its degradation .
Dosage Effects in Animal Models
The effects of 4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride in animal models vary with dosage. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity due to the formation of reactive intermediates that can damage cellular components. Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect, beyond which toxicity increases significantly .
Metabolic Pathways
4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride is involved in several metabolic pathways, primarily through its interactions with enzymes involved in detoxification and metabolism. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites that are more easily excreted. Additionally, the compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, thereby altering the levels of various metabolites .
Transport and Distribution
Within cells and tissues, 4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as ATP-binding cassette (ABC) transporters, which can influence its cellular uptake and efflux. The compound’s distribution is also affected by its binding to plasma proteins, which can modulate its bioavailability and localization within tissues .
Subcellular Localization
The subcellular localization of 4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride is influenced by its chemical properties and interactions with cellular components. It can localize to specific organelles such as the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular function. Targeting signals and post-translational modifications can direct the compound to these compartments, where it can interact with specific biomolecules and influence their activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclodehydration of 2-amino-1-phenylethanone with acetyl chloride in the presence of sulfuric acid.
Sulfochlorination: The resulting 2-methyl-5-phenyloxazole undergoes sulfochlorination using a mixture of thionyl chloride and chlorosulfonic acid to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Sulfonamide Derivatives: Reaction with amines leads to the formation of sulfonamide derivatives, which are of significant interest in medicinal chemistry.
Oxidized or Reduced Oxazole Derivatives: Depending on the reaction conditions, various oxidized or reduced forms of the oxazole ring can be obtained.
Wirkmechanismus
The mechanism of action of 4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride and its derivatives involves:
Enzyme Inhibition: The compound acts as an inhibitor of human carbonic anhydrases, particularly isoform II, by binding to the active site and preventing the enzyme’s normal function.
Molecular Targets and Pathways: The inhibition of carbonic anhydrases affects various physiological processes, including intraocular pressure regulation, making it a potential therapeutic agent for glaucoma.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride: This compound is structurally similar but has the oxazole ring substituted at the 5-position instead of the 4-position.
4-(1,3-Oxazol-4-yl)benzenesulfonyl chloride: Another similar compound with the oxazole ring unsubstituted at the 2-position.
Uniqueness
4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
IUPAC Name |
4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3S/c1-7-12-10(6-15-7)8-2-4-9(5-3-8)16(11,13)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSZYMHIXLWICC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086376-81-9 | |
| Record name | 4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1517427.png)
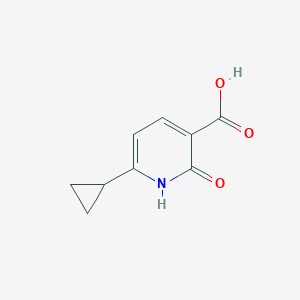
![6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1517429.png)
![4-[(2-Bromobenzyl)oxy]-2-[(2-bromophenoxy)methyl]benzaldehyde](/img/structure/B1517430.png)

![Acetamide, 2-chloro-N-[3-(phenylmethoxy)phenyl]-](/img/structure/B1517438.png)
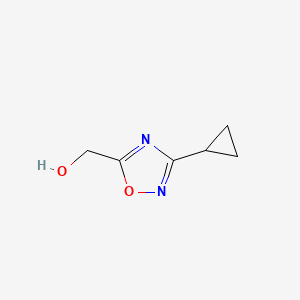
![3-[(4-Fluorobenzyl)thio]-1-propanamine](/img/structure/B1517440.png)
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1517442.png)

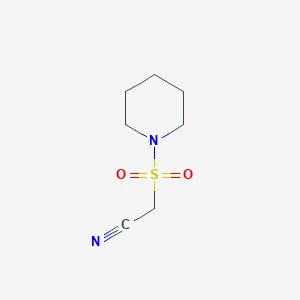
![3-[(2-Fluorobenzyl)thio]-1-propanamine](/img/structure/B1517446.png)
